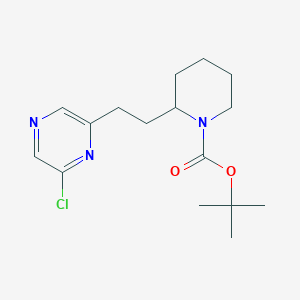

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate

Description

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core protected by a tert-butoxycarbonyl (BOC) group at the 1-position. A 2-ethyl linker connects the piperidine ring to a 6-chloropyrazine moiety, a heteroaromatic system known for its electron-deficient nature and role in medicinal chemistry. The BOC group enhances solubility and stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical development, particularly for kinase inhibitors or receptor-targeted therapies .

For example, tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate () shares the BOC-protected piperidine and chloropyrazine groups but differs in substituent positioning, highlighting the importance of regiochemistry in biological activity .

Properties

IUPAC Name |

tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-9-5-4-6-13(20)8-7-12-10-18-11-14(17)19-12/h10-11,13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXVUMNKDIPHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate typically involves the reaction of 6-chloropyrazine with a piperidine derivative. The process can be summarized as follows:

Starting Materials: 6-chloropyrazine and a piperidine derivative.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The 6-chloropyrazine is reacted with the piperidine derivative under reflux conditions, followed by the addition of tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloropyrazine moiety can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the chloropyrazine moiety.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural features, properties, and applications of tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate and related compounds:

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Effects: The 6-chloropyrazine group in the target compound introduces electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution compared to the trifluoromethylphenoxy group in ’s compound, which is more lipophilic .

Biological Activity :

- Compound 55 () demonstrates that ethyl-linked piperidine-BOC scaffolds are effective in kinase inhibition, suggesting the target compound could be optimized for similar targets .

- The 4-chloropyrazine isomer () may exhibit distinct binding kinetics due to positional differences, underscoring the need for regiochemical precision in drug design .

Physicochemical Properties: The trifluoromethylphenoxy derivative () is a liquid at room temperature, whereas chloropyrazine-containing analogs are likely solids, impacting formulation strategies . The simpler 2-ethylpiperidine-BOC () lacks aromaticity, reducing its utility in π-π stacking interactions critical for receptor binding .

Biological Activity

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate, with the CAS number 1361112-92-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₈ClN₂O₂

- Molecular Weight : 325.83 g/mol

- Structural Features : The compound contains a piperidine ring, a tert-butyl group, and a chloropyrazine moiety which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Anticancer Activity : Some piperidine derivatives have shown potential in cancer therapy. For instance, they may induce apoptosis in tumor cells and inhibit key signaling pathways related to cancer progression .

- Neuroprotective Effects : Compounds similar to tert-butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate have been studied for their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

The exact mechanisms of action for tert-butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate are still under investigation. However, several mechanisms have been proposed based on related compounds:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit AChE and butyrylcholinesterase, which may enhance cholinergic neurotransmission .

- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, influencing cell proliferation and survival .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.